molecular formula C87H157N23O19S B12386202 H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

Cat. No.: B12386202
M. Wt: 1861.4 g/mol
InChI Key: GAUXPYFZYSOITP-YBAPEWHFSA-N
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Description

This 17-amino acid peptide features an amidated C-terminus and a sequence rich in hydrophobic residues (Ile, Leu, Val, Met) and positively charged lysines (Lys). Key structural motifs include:

  • N-terminal segment: Ile-Lys-Ile-Met-Asp, with alternating hydrophobic (Ile, Met) and charged (Lys, Asp) residues.

The peptide’s high lysine content suggests cationic properties, which may support interactions with negatively charged membranes or proteins. Methionine confers susceptibility to oxidation, while the amidated terminus enhances stability against enzymatic degradation .

Properties

Molecular Formula

C87H157N23O19S

Molecular Weight

1861.4 g/mol

IUPAC Name

(3S)-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C87H157N23O19S/c1-20-50(14)67(91)84(126)100-58(31-25-28-35-90)79(121)109-70(51(15)21-2)86(128)101-59(32-36-130-19)77(119)104-64(41-66(112)113)83(125)110-71(52(16)22-3)87(129)106-62(39-47(8)9)81(123)96-53(17)73(115)99-57(30-24-27-34-89)76(118)103-60(37-45(4)5)75(117)94-43-65(111)98-56(29-23-26-33-88)78(120)108-69(49(12)13)85(127)105-61(38-46(6)7)80(122)97-54(18)74(116)102-63(40-55-42-93-44-95-55)82(124)107-68(48(10)11)72(92)114/h42,44-54,56-64,67-71H,20-41,43,88-91H2,1-19H3,(H2,92,114)(H,93,95)(H,94,117)(H,96,123)(H,97,122)(H,98,111)(H,99,115)(H,100,126)(H,101,128)(H,102,116)(H,103,118)(H,104,119)(H,105,127)(H,106,129)(H,107,124)(H,108,120)(H,109,121)(H,110,125)(H,112,113)/t50-,51-,52-,53-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-,71-/m0/s1

InChI Key

GAUXPYFZYSOITP-YBAPEWHFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as carbodiimides or uronium salts.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains using strong acids like trifluoroacetic acid.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain pure peptide products.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biosensors, drug delivery systems, and as components in cosmetic products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to initiate signaling cascades.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Sequence Length Key Residues/Motifs Biological Activity Mechanism of Action Reference
H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂ 17-mer Ile-Lys, Val-Leu-Ala-His-Val, Lys-rich Hypothetical: Cell adhesion, ACE modulation Potential laminin-like binding or enzyme inhibition N/A
IKVAV peptide (Ile-Lys-Val-Ala-Val) 5-mer Ile-Lys-Val-Ala-Val Promotes metastasis, collagenase IV production Binds laminin receptors, enhances tumor cell adhesion and invasion
LKP (Leu-Lys-Pro) 3-mer Leu-Lys-Pro ACE inhibition (IC₅₀: 0.318 μM) Binds ACE active site via hydrophobic interactions and hydrogen bonds
VLPVP (Val-Leu-Pro-Val-Pro) 5-mer Val-Leu-Pro-Val-Pro Hypotensive Paracellular transport, ACE inhibition
Fc-KLV-OCH₃ (Ferrocene-Lys-Leu-Val-OCH₃) 3-mer Lys-Leu-Val + ferrocene Electroactive Redox activity, metal coordination
Onc72 (H-Gly-Leu-Leu-Arg-Lys-Gly-Gly-Glu-Lys-Ile...) 32-mer Leu-Leu-Arg-Lys, Gly-rich Antimicrobial Membrane disruption via cationic charge

Key Comparisons

Structural Motifs IKVAV-like Sequences: The target peptide’s C-terminal Val-Leu-Ala-His-Val resembles the laminin-derived IKVAV motif (Ile-Lys-Val-Ala-Val). Lysine Clusters: The target’s three lysine residues contrast with shorter analogs like LKP (one Lys). This may enhance electrostatic interactions with anionic surfaces (e.g., cell membranes or ACE’s catalytic sites) but reduce specificity compared to smaller peptides .

Functional Activities Cell Adhesion/Metastasis: The IKVAV peptide promotes liver colonization by cancer cells via laminin-binding. Enzyme Inhibition: LKP and VLPVP inhibit ACE via active-site binding. The target’s Lys and Val residues might compete for ACE’s Zn²⁺-binding region, but its larger size could limit penetration into the enzyme’s catalytic pocket .

Biochemical Properties Stability: The amidated C-terminus and Met residue differentiate the target from non-amidated or oxidation-resistant peptides (e.g., IKVAV). Methionine oxidation could reduce activity unless stabilized . Charge/Hydrophobicity: The target’s higher hydrophobicity (Ile, Leu, Val) compared to LKP or VLPVP may enhance membrane permeability but reduce solubility in aqueous environments .

Research Findings

  • Laminin Interaction : IKVAV-containing peptides enhance tumor cell retention in the liver by 40–50% via laminin-binding. The target’s Val-Leu-Ala-His-Val motif may similarly promote cell-matrix interactions but require validation .
  • ACE Inhibition : LKP reduces ACE activity by 60% via conformational changes. The target’s Lys residues could mimic LKP’s binding to ACE’s S1 pocket (Gln281, Lys511), but steric hindrance from its longer chain may limit efficacy .
  • Antimicrobial Potential: Lysine-rich peptides like Onc72 disrupt bacterial membranes. The target’s cationic charge (3 Lys) suggests possible antimicrobial activity, though its length may hinder penetration .

Biological Activity

The compound H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 is a synthetic peptide with a complex structure comprising 17 amino acids. Understanding its biological activity is crucial for potential applications in pharmacology and biotechnology. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₈₆H₁₃₁N₂₁O₁₈S
  • Molecular Weight : 1861.4 g/mol .

Biological Activities

The biological activities of this peptide have been investigated across various studies, revealing multiple mechanisms and potential applications.

1. Antimicrobial Activity

Research indicates that peptides similar to this compound exhibit significant antimicrobial properties. Peptides with basic amino acids (like Lys) have been shown to disrupt bacterial membranes, leading to cell lysis .

2. Immunomodulatory Effects

Peptides can modulate immune responses by influencing cytokine production. Studies on related peptides have demonstrated their ability to enhance or inhibit the activity of immune cells, such as T-cells and macrophages . This suggests that this compound may have potential in treating autoimmune diseases or enhancing vaccine efficacy.

3. Antioxidant Properties

Certain sequences within peptides can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress . The presence of specific amino acids like Met and His in the sequence may contribute to such properties.

The mechanisms through which this compound exerts its effects include:

  • Membrane Interaction : The cationic nature of the lysine residues allows the peptide to interact with negatively charged bacterial membranes, leading to disruption and cell death.
  • Cytokine Modulation : By binding to receptors on immune cells, the peptide may alter signaling pathways that regulate inflammation and immune responses.
  • Antioxidant Activity : The peptide may enhance the activity of endogenous antioxidant enzymes or directly neutralize reactive oxygen species.

Case Studies

Several studies have explored the biological activity of similar peptides:

  • Study on Antimicrobial Peptides : A study demonstrated that peptides with high lysine content showed enhanced activity against Gram-positive bacteria, suggesting a direct correlation between peptide structure and antimicrobial efficacy .
  • Immunomodulation Research : In a clinical trial involving patients with inflammatory bowel disease (IBD), a related peptide was shown to significantly reduce inflammatory markers, indicating potential therapeutic benefits for similar compounds .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialDisruption of bacterial membranes
ImmunomodulatoryModulation of T-cell activity
AntioxidantScavenging free radicals

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